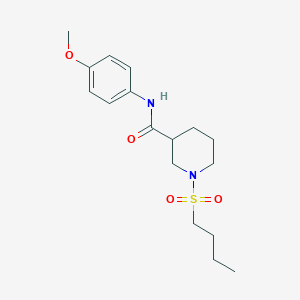
1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also has a butylsulfonyl group and a 4-methoxyphenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the butylsulfonyl group, and the attachment of the 4-methoxyphenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring might be susceptible to reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined experimentally or predicted using computational methods .Scientific Research Applications
Synthesis and Pharmacological Properties
Research into benzamide derivatives, including compounds structurally related to 1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide, has focused on their synthesis and potential pharmacological properties. For example, benzamide derivatives have been studied for their selective serotonin 4 receptor agonist activity, which could offer potential as novel prokinetic agents with reduced side effects. Such compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, indicating a potential application in treating gastrointestinal motility disorders (Sonda et al., 2004).
Organic Synthesis Techniques
The molecule has been involved in studies exploring new routes to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines. This research has contributed to the development of methods for the synthesis of complex organic compounds, which could have implications for producing various pharmacologically active molecules. For instance, the methyl esters of (L)-phenylalanine and (L)-methionine underwent processes to afford different cyclic compounds, showcasing the molecule's role in the innovative synthesis of biologically relevant structures (Back & Nakajima, 2000).
Biological Activity
The synthesis of biologically active O-substituted derivatives of similar compounds has been explored, focusing on their potential bioactivity. For example, studies have synthesized derivatives to evaluate their activity against enzymes like lipoxygenase and cholinesterases. These efforts highlight the molecule's relevance in developing new therapeutic agents, particularly those with activities against specific enzymes involved in disease processes (Khalid et al., 2013).
Structure and Conformation Studies
Research on solvated derivatives of related molecules, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has provided insights into their crystal structure and molecular conformation. These studies are vital for understanding the structural basis of the molecule's biological activity and can inform the design of more effective and selective drugs. For instance, X-ray analysis and molecular orbital methods have been used to examine the conformational preferences of these compounds, which can influence their interaction with biological targets (Banerjee et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-butylsulfonyl-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-4-12-24(21,22)19-11-5-6-14(13-19)17(20)18-15-7-9-16(23-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCCBCGIIDPILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(4-methoxyphenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
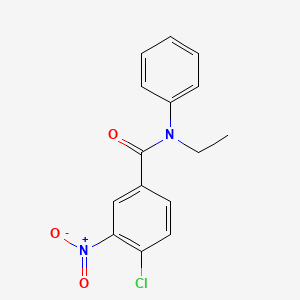
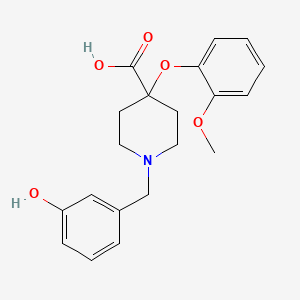
![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)
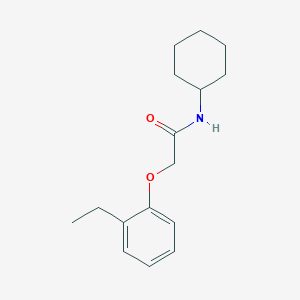
![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)
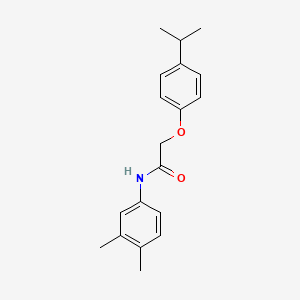
![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)